

chemical and physical properties of 4-oxopiperidine-1-carboxamide

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Compound of Interest

Compound Name: 4-Oxopiperidine-1-carboxamide

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4-Oxopiperidine-1-carboxamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxopiperidine-1-carboxamide is a heterocyclic organic compound belonging to the piperidine class. The piperidine ring is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities. This technical guide provides a detailed overview of the known chemical and physical properties of **4-oxopiperidine-1-carboxamide**, alongside information on related compounds where specific data for the title compound is not publicly available. This guide also explores potential synthetic routes and biological activities based on the broader class of piperidine-1-carboxamides, offering a valuable resource for researchers in drug discovery and development.

Chemical and Physical Properties

Detailed experimental data for the physical properties of **4-oxopiperidine-1-carboxamide**, such as melting point, boiling point, and solubility, are not readily available in public literature. However, key identifiers and computed properties have been compiled. For comparative purposes, the properties of the closely related compound, ethyl 4-oxopiperidine-1-carboxylate, are also provided.

Table 1: Chemical and Physical Properties of **4-Oxopiperidine-1-carboxamide**

Property	Value	Source
IUPAC Name	4-oxopiperidine-1-carboxamide	-
CAS Number	306976-42-1	[1]
Molecular Formula	C ₆ H ₁₀ N ₂ O ₂	[1]
Molecular Weight	142.16 g/mol	[1]
Canonical SMILES	C1C(=O)CCN(C1)C(=O)N	-
Computed XLogP3	-0.9	PubChem
Computed Topological Polar Surface Area	69.2 Å ²	PubChem
Computed Heavy Atom Count	10	PubChem

Table 2: Physical Properties of Ethyl 4-oxopiperidine-1-carboxylate (CAS: 29976-53-2)

Property	Value	Source
Molecular Formula	C ₈ H ₁₃ NO ₃	[2] [3]
Molecular Weight	171.19 g/mol	[2] [3]
Boiling Point	95-98 °C @ 1 mmHg	[2]
Density	1.135 g/mL at 25 °C	[2] [3]
Refractive Index	n _{20/D} 1.475	[2] [3]
Solubility	Slightly soluble in water. Soluble in chloroform and methanol.	[2]

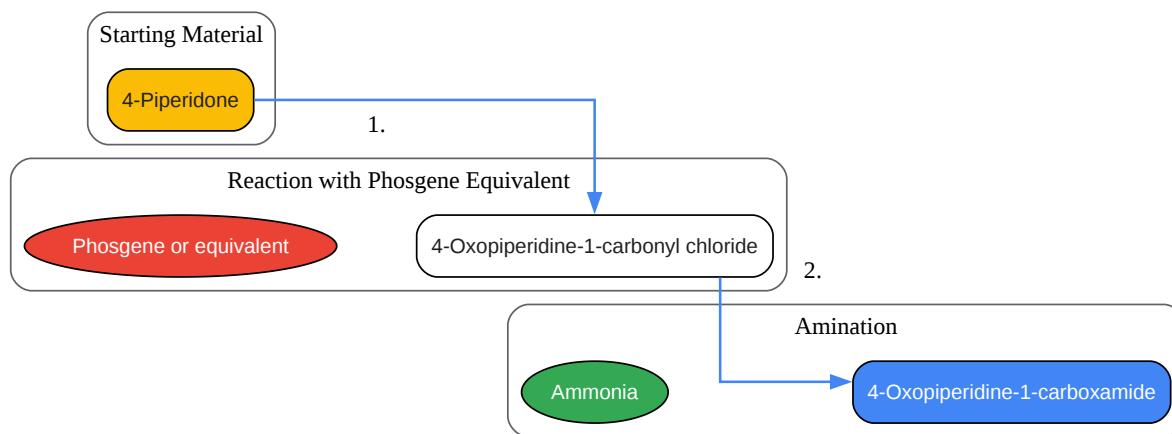
Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **4-oxopiperidine-1-carboxamide** is not available in the reviewed literature. However, the synthesis of structurally related piperidine-1-carboxamides and N-acylated piperidones has been described. A plausible synthetic approach to **4-oxopiperidine-1-carboxamide** could involve the reaction of 4-piperidone with an isocyanate or a carbamoyl chloride, or the amidation of a suitable N-substituted 4-oxopiperidine derivative.

One general approach for the synthesis of related N-substituted piperidine carboxamides involves the reaction of a piperidine derivative with a suitable acylating agent. For instance, the synthesis of 1-boc-4-piperidinecarboxamide has been reported, which involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group[4]. While not a direct synthesis of the target molecule, this methodology illustrates a common strategy for functionalizing the piperidine nitrogen.

Hypothetical Synthetic Workflow:

The following diagram illustrates a potential synthetic route to **4-oxopiperidine-1-carboxamide** from 4-piperidone. This is a generalized scheme and would require experimental optimization.



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A potential synthetic pathway to **4-oxopiperidine-1-carboxamide**.

Spectral Data Analysis

No experimental spectral data (NMR, IR, Mass Spectrometry) for **4-oxopiperidine-1-carboxamide** has been found in the public domain. However, based on the analysis of related structures, the following spectral characteristics can be anticipated.

- ^1H NMR: The spectrum would be expected to show signals for the two methylene groups of the piperidine ring adjacent to the nitrogen, and the two methylene groups adjacent to the carbonyl group. The protons of the amide group would likely appear as a broad singlet.
- ^{13}C NMR: The spectrum should display a signal for the ketone carbonyl carbon at a characteristic downfield shift, a signal for the amide carbonyl carbon, and signals for the four distinct methylene carbons of the piperidine ring.
- IR Spectroscopy: Key absorption bands would be expected for the N-H stretching of the primary amide, the C=O stretching of the ketone, and the C=O stretching of the amide (Amide I band).
- Mass Spectrometry: The molecular ion peak $[\text{M}]^+$ would be expected at $\text{m/z} = 142.16$.

Biological Activity and Signaling Pathways

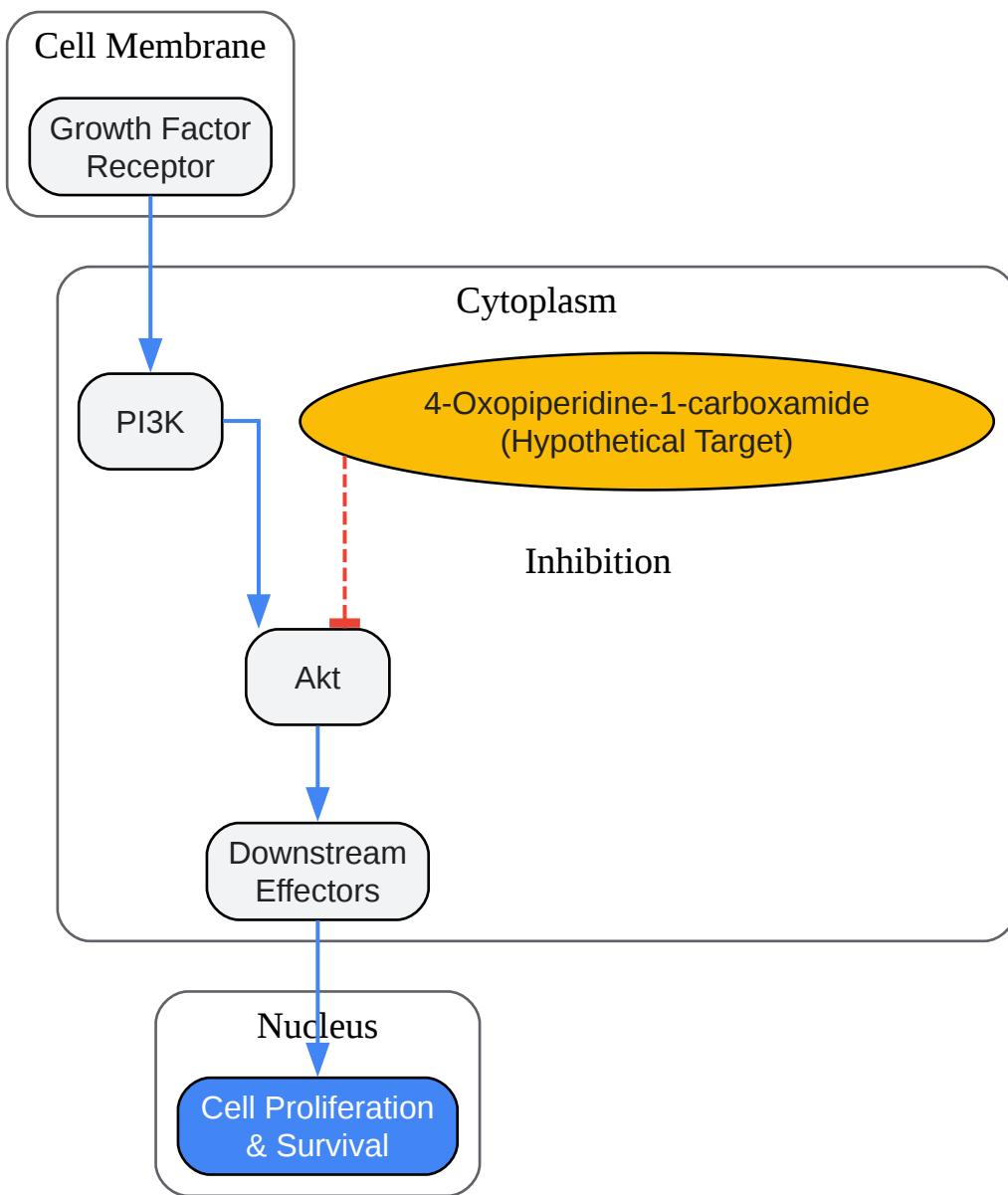
While there is no specific biological data for **4-oxopiperidine-1-carboxamide**, the broader class of piperidine-1-carboxamides has been investigated for various therapeutic applications.

- Anticancer Activity: A study on 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides identified them as a new class of tubulin inhibitors with antiproliferative activity against prostate cancer cells[5]. Tubulin inhibitors interfere with the dynamics of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis in cancer cells.
- Antimalarial Activity: A series of piperidine carboxamides have been identified as potent and selective inhibitors of the *Plasmodium falciparum* proteasome, a key enzyme complex for protein degradation in the malaria parasite[6]. This suggests that the **4-oxopiperidine-1-carboxamide** core could be a starting point for the development of novel antimalarial agents.

- Dopamine Reuptake Inhibition and Analgesia: Research on other piperidine-4-carboxamide derivatives has indicated their potential as dopamine reuptake inhibitors and has shown analgesic properties in animal models[7].

Potential Signaling Pathway Involvement:

Based on the activity of related compounds, **4-oxopiperidine-1-carboxamide** derivatives could potentially modulate signaling pathways critical in cancer, such as the PI3K/Akt pathway, which is downstream of many growth factor receptors and is often dysregulated in tumors. The following diagram illustrates a simplified representation of a hypothetical interaction with a cancer-related signaling pathway.



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Hypothetical inhibition of the PI3K/Akt pathway.

Conclusion

4-Oxopiperidine-1-carboxamide represents a simple yet potentially valuable scaffold for medicinal chemistry. While specific experimental data for this compound is limited, the known biological activities of related piperidine-1-carboxamides suggest that it could serve as a starting point for the design of novel therapeutics, particularly in the areas of oncology and infectious diseases. Further research is warranted to synthesize and characterize **4-**

oxopiperidine-1-carboxamide and to evaluate its biological profile. This guide provides a foundational understanding for researchers interested in exploring the potential of this and related chemical entities.

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